1,1'-Binaphthalene-2,2'-dicarboxylic acid
Overview
Description
1,1'-Binaphthalene-2,2'-dicarboxylic acid is a compound of interest in various fields of chemistry due to its chiral properties and potential applications in catalysis and material science. The compound is related to the binaphthyl family, which is known for its ability to form chiral centers and serve as a scaffold for various chemical reactions and syntheses .
Synthesis Analysis
The synthesis of 1,1'-binaphthalene-2,2'-dicarboxylic acid and its derivatives has been explored through various methods. A practical synthesis from inexpensive BINOL to chiral 1,1'-binaphthyl-2,2'-disulfonic acid (BINSA 1) has been established, which is used in enantioselective catalysis for Mannich-type reactions . Another approach involves a three-stage oxidation of 2-methyl-1,1'-binaphthyls to yield 1,1'-binaphthyl-2-carboxylic acids . Optically pure dimethyl 1,1'-binaphthalene-2,2'-dicarboxylate can be prepared by methoxycarbonylation of ditriflate of 1,1'-binaphthalene-2,2'-diol using palladium catalysis . Additionally, a process improvement for the preparation of chiral 1,1'-binaphthalene-2,2'-dicarboxylic acid from optically active diol has been described, which is suitable for industrial processes .
Molecular Structure Analysis
The molecular structure of 1,1'-binaphthalene-2,2'-dicarboxylic acid plays a crucial role in its reactivity and interaction with other molecules. The crystallization-based optical resolution of the acid through 1-phenylethylamides demonstrates the influence of solvent molecular structure and dielectric property on the resolution process . X-ray crystallographic analyses have been used to determine the absolute configurations of related compounds, which is essential for understanding their chiral properties .
Chemical Reactions Analysis
1,1'-Binaphthalene-2,2'-dicarboxylic acid is involved in various chemical reactions. An oxidative skeletal rearrangement of BINAMs, which are derivatives of the binaphthalene unit, has been discovered, leading to the formation of U-shaped azaacenes . The compound also forms inclusion compounds with alcohols, where hydrogen bonding plays a significant role in the host-guest binding . Furthermore, the compound's ability to form complexes with volatile guests, trapping them tightly in inclusion crystals, has been studied .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1'-binaphthalene-2,2'-dicarboxylic acid are influenced by its molecular structure. The host-guest binding properties of the compound have been investigated through the formation of coordinatoclathrates with alcohols, revealing the importance of hydrogen bonding and the stoichiometry of host-guest interactions . The compound's inclusion properties with volatile guests, which release only at much higher temperatures than their boiling points, indicate its potential application in material science .
Scientific Research Applications
Synthesis and Chemical Transformations
- Facile Synthesis : 1,1'-Binaphthalene-2,2'-dicarboxylic acid can be synthesized from 1,1'-binaphthalene-2,2'-diol with a yield of up to 62% and enantiomeric excess up to 99%, suitable for industrial processes (Lu Gui, 2012).
- Preparation of Chiral Ligands : It has been used to prepare enantiomerically pure tridentate ligands, which act as chiral modifiers in chemical reactions (R. Holakovský et al., 2000).
- Catalysis Applications : BINOL derivatives, including 1,1'-binaphthalene-2,2'-dicarboxylic acid, have been immobilized on supports like polyethylene glycol for catalytic applications, such as in the Pudovik reaction (I. Beletskaya et al., 2011).
Stereochemistry and Resolution of Enantiomers
- Efficient Enantiomer Resolution : It has been resolved efficiently by complexation with other chiral compounds, aiding in determining absolute configurations (Koichi Tanaka et al., 2009).
- Testing Enantiopurity : 1,1'-Binaphthalene-2,2'-dicarboxylic acid has been used in protocols for testing the enantiopurity of hydroxy acids and their derivatives using NMR spectroscopy (S. Mishra et al., 2017).
Chiral Stationary Phases
- Chromatographic Applications : Enantiomerically pure forms of this compound have been used to create chiral stationary phases for high-performance liquid chromatographic separation of enantiomers (S. Oi et al., 1994).
Solid State and Materials Chemistry
- Solid State Investigation : Studies on the solid state of BINOL and its derivatives, including 1,1'-binaphthalene-2,2'-dicarboxylic acid, have revealed their application in asymmetric catalysis and solid-liquid phase diagrams (T. Maria et al., 2017).
- Assembly of Homochiral Porous Solids : This compound has been used in synthesizing homochiral metal carboxylate coordination polymers for creating open frameworks of higher dimensionality (Yong Cui et al., 2003).
Safety And Hazards
Safety information for 1,1’-Binaphthalene-2,2’-dicarboxylic acid indicates that it should be stored sealed in dry conditions at 2-8°C . It has a GHS07 signal word warning . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .
properties
IUPAC Name |
1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZNRNHKJQTGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Binaphthalene-2,2'-dicarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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